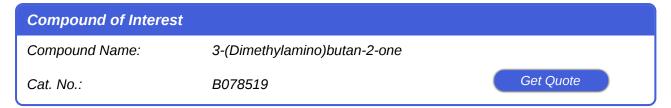


Spectroscopic Data of 3-(Dimethylamino)butan-2-one: A Technical Guide

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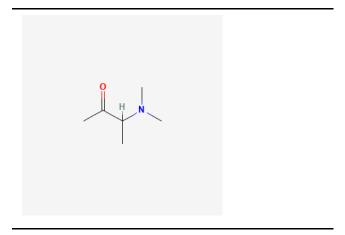
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **3- (Dimethylamino)butan-2-one** (CAS No: 10524-60-4), a compound of interest in synthetic chemistry and drug discovery. Due to the limited availability of published experimental spectra, this guide presents predicted spectroscopic data based on computational models, alongside detailed, generalized experimental protocols for acquiring such data. This information is intended to serve as a valuable reference for the identification, characterization, and quality control of this compound.

Compound Information



| Identifier | Value |
|-------------------|-----------------------------------|
| IUPAC Name | 3-(Dimethylamino)butan-2-one |
| CAS Number | 10524-60-4 |
| Molecular Formula | C ₆ H ₁₃ NO |
| Molecular Weight | 115.17 g/mol |
| Structure | |



Source: PubChem CID 314812[1]

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H NMR and ¹³C NMR chemical shifts, and the expected major infrared absorption bands for **3-(Dimethylamino)butan-2-one**. These predictions are based on established principles of spectroscopy and computational chemistry.

Predicted ¹H NMR Data

Solvent: CDCl₃, Reference: TMS (0.00 ppm)



| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
|----------------------------------|-----------------------------------|--------------|-------------|
| CH₃ (Ketone) | 2.1 - 2.3 | Singlet | 3H |
| N(CH ₃) ₂ | 2.2 - 2.4 | Singlet | 6Н |
| СН | 3.0 - 3.3 | Quartet | 1H |
| CH₃ (attached to CH) | 1.1 - 1.3 | Doublet | 3H |

Predicted ¹³C NMR Data

Solvent: CDCl₃, Reference: TMS (0.00 ppm)

| Carbon Assignment | Predicted Chemical Shift (ppm) | |
|----------------------------------|--------------------------------|--|
| C=O | 208 - 212 | |
| СН | 65 - 70 | |
| N(CH ₃) ₂ | 40 - 45 | |
| CH₃ (Ketone) | 28 - 32 | |
| CH₃ (attached to CH) | 15 - 20 | |

Predicted Infrared (IR) Spectroscopy Data

| Functional Group | Expected Absorption Range (cm ⁻¹) | Vibration |
|------------------|---|-----------------|
| C=O (Ketone) | 1710 - 1725 | Strong, Stretch |
| C-N (Amine) | 1180 - 1250 | Stretch |
| C-H (sp³) | 2850 - 3000 | Stretch |
| C-H (sp³) | 1350 - 1470 | Bend |

Mass Spectrometry (MS) Fragmentation



In an electron ionization (EI) mass spectrum, **3-(Dimethylamino)butan-2-one** is expected to show a molecular ion peak [M]⁺. Common fragmentation pathways would likely involve the loss of small neutral molecules or radicals. Key expected fragments include:

- α-cleavage: Fission of the bond adjacent to the nitrogen atom, leading to the formation of a stable iminium ion.
- McLafferty rearrangement: If sterically feasible, this could lead to the loss of an alkene.
- Loss of methyl or ethyl groups.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above. These methods are standard for the analysis of small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR

- Sample Preparation: Dissolve approximately 5-20 mg of the purified compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a standard 5 mm NMR tube.
 [2] Ensure the sample is fully dissolved.
- Instrumentation: Use a high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).
- ¹H NMR Acquisition:
 - Tune and shim the instrument to optimize the magnetic field homogeneity.
 - Acquire a standard one-dimensional ¹H spectrum. The number of scans can be adjusted based on the sample concentration to achieve an adequate signal-to-noise ratio.
 - Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
- ¹³C NMR Acquisition:



- Switch the probe to the ¹³C frequency and tune it.
- Acquire a proton-decoupled ¹³C spectrum. A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.[3][4]
- The acquisition time can be optimized to improve the signal-to-noise ratio in a shorter timeframe for small molecules.[2]
- Reference the spectrum to the solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy

For Liquid Samples

- Sample Preparation: As 3-(Dimethylamino)butan-2-one is expected to be a liquid at room temperature, it can be analyzed directly.
- Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
- Attenuated Total Reflectance (ATR) Method:
 - Record a background spectrum of the clean ATR crystal.
 - Place a small drop of the liquid sample onto the ATR crystal.
 - Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to obtain a good quality spectrum.
 - Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol) after the measurement.[7]
- Transmission Method (Salt Plates):
 - Place a drop of the liquid sample between two polished salt plates (e.g., NaCl or KBr).
 - Mount the plates in the spectrometer's sample holder.
 - Acquire the spectrum.



Clean the salt plates with a suitable dry solvent after use.

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry

- Sample Introduction: Introduce a small amount of the volatile sample into the ion source of the mass spectrometer. This can be done via direct injection or through a gas chromatography (GC) column for separation from any impurities.[8][9]
- Ionization: The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[9]
- Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).[9]
- Detection: A detector records the abundance of each ion at a specific m/z value. The resulting mass spectrum plots the relative intensity of the ions versus their m/z ratio.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel or synthesized chemical compound.



Workflow for Spectroscopic Analysis of a Chemical Compound Synthesis & Purification Compound Synthesis Purification (e.g., Chromatography, Distillation) Spectroscopi¢ Analysis NMR Spectroscopy Mass Spectrometry (MS) Infrared (IR) Spectroscopy (1H, 13C, 2D) - Molecular Weight - Functional Groups - Elemental Formula - Stereochemistry Data Interpretation & Validation Integrate All Spectroscopic Data Propose Structure **Confirm Structure**

(Comparison with predicted data or standards)

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Caption: A logical workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.



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